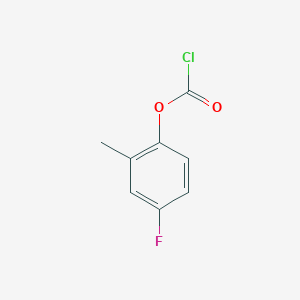

4-Fluoro-2-methylphenyl chloroformate

Description

4-Fluoro-2-methylphenyl chloroformate is an aryl chloroformate derivative characterized by a fluorine substituent at the para position and a methyl group at the ortho position on the benzene ring. Aryl chloroformates, such as 4-fluorophenyl chloroformate (CAS 38377-38-7), are reactive intermediates used in organic synthesis, particularly for introducing carbonate or carbamate functionalities . The fluorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions, while the methyl group introduces steric effects that may influence reaction kinetics and selectivity.

Chloroformates are widely employed in pharmaceuticals, agrochemicals, and polymer chemistry due to their versatility as acylating agents. The combination of fluorine (electron-withdrawing) and methyl (steric hindrance) groups in this compound likely balances reactivity and stability, making it suitable for specialized syntheses requiring controlled reaction conditions.

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUKKOIBVLTCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl chloroformate typically involves the reaction of 4-fluoro-2-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:

4-Fluoro-2-methylphenol+Phosgene→4-Fluoro-2-methylphenyl chloroformate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive gas. The reaction is typically carried out in a closed system to prevent exposure to phosgene and to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form 4-fluoro-2-methylphenol, hydrogen chloride, and carbon dioxide.

Common Reagents and Conditions

Amines: React with this compound to form carbamates.

Alcohols: React to form carbonates.

Thiols: React to form thiocarbonates.

Water: Causes hydrolysis to form 4-fluoro-2-methylphenol.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

4-Fluoro-2-methylphenol: Formed from hydrolysis.

Scientific Research Applications

4-Fluoro-2-methylphenyl chloroformate is used in various scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

Pharmaceutical Research: Employed in the synthesis of potential drug candidates.

Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as carbamates, carbonates, and thiocarbonates, depending on the nucleophile involved. The hydrolysis of this compound produces 4-fluoro-2-methylphenol, hydrogen chloride, and carbon dioxide .

Comparison with Similar Compounds

Aryl Chloroformates

Key Findings:

- Electron-withdrawing substituents (e.g., F, NO₂) increase electrophilicity, accelerating reactions with nucleophiles like amines and alcohols.

- Steric effects (e.g., methyl group in 4-fluoro-2-methylphenyl) may reduce reaction rates but improve selectivity in crowded molecular environments.

- Aryl vs. Alkyl : Aryl chloroformates are generally less volatile than alkyl analogues, making them preferable for high-temperature syntheses .

Alkyl Chloroformates

Key Findings:

Biological Activity

4-Fluoro-2-methylphenyl chloroformate (CAS No. 1552201-86-1) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloroformate functional group, which is known for its reactivity in forming esters with alcohols and amines. The presence of the fluorine atom in the para position relative to the chloroformate group can influence its biological activity by enhancing lipophilicity and altering electronic properties.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The chloroformate moiety can react with nucleophilic sites on proteins, leading to the formation of carbamates. This mechanism is significant in drug design as it can modulate enzyme activity or receptor binding.

Antimicrobial Properties

Research has indicated that compounds containing chloroformate groups exhibit antimicrobial activity. For example, chloroformates have been shown to inhibit bacterial growth by interfering with essential cellular processes. A study demonstrated that derivatives of chloroformates possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound can inhibit cell proliferation in several cancer cell lines. Notably, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | 20 |

| HeLa (Cervical) | 10.0 | 10 |

| MCF-10A (Normal) | >100 | - |

The selectivity index indicates that this compound is significantly more toxic to cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Studies

- In Vivo Studies : In a mouse model of breast cancer, administration of this compound resulted in reduced tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells, as evidenced by increased caspase activity .

- Pharmacokinetics : A pharmacokinetic study demonstrated that after intravenous administration, the compound exhibited a clearance rate of approximately 82.7 mL/h/kg with a favorable bioavailability profile following oral administration . This suggests potential for oral formulations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.